3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one

Physicochemical profiling ADME prediction Chromatographic method development

3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (CAS 4173-65-3) is a synthetic β-amino ketone belonging to the Mannich-base-derived propiophenone class, with molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. The compound is registered in PubChem (CID and the EPA DSSTox database (DTXSID90401542) and is commercially available from specialty chemical suppliers at certified purities of ≥95% to ≥98%.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 4173-65-3
Cat. No. B3052468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one
CAS4173-65-3
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-12-11-16(18)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
InChIKeyYWCJCWNTKMVVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (CAS 4173-65-3): Structural Identity, Registry Status, and Chemical Class Baseline for Procurement Evaluation


3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (CAS 4173-65-3) is a synthetic β-amino ketone belonging to the Mannich-base-derived propiophenone class, with molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [1]. The compound is registered in PubChem (CID 4282702) and the EPA DSSTox database (DTXSID90401542) and is commercially available from specialty chemical suppliers at certified purities of ≥95% to ≥98% . Its structure features a secondary anilino nitrogen at the β-position linking a 4-methoxyphenyl group to a 1-phenylpropan-1-one backbone, distinguishing it from tertiary-amino, primary-amino, and β-aryl-substituted analogs in both hydrogen-bonding capacity and conformational flexibility [1].

Why Generic Substitution of 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (4173-65-3) with In-Class Analogs Can Compromise Experimental Reproducibility


Within the β-amino propiophenone class, minor structural perturbations produce substantial shifts in physicochemical parameters that directly affect chromatographic behavior, solubility, membrane permeability, and target-binding geometry. The target compound bears a single secondary 4-methoxyanilino group at the β-position on an unsubstituted phenyl ketone scaffold, giving it a computed logP (XLogP3) of approximately 3.7 and a topological polar surface area (TPSA) of 38.3 Ų [1]. Close analogs differ in the presence or absence of a β-aryl substituent (e.g., 3-[(4-methoxyphenyl)amino]-1,3-diphenylpropan-1-one, CAS 802-49-3), the nature of the amine (primary vs. tertiary), or the substitution pattern on the ketone phenyl ring (e.g., 4-methoxy substitution, CAS 95886-06-9), each of which alters at least one of logP, TPSA, hydrogen-bond donor/acceptor count, or rotatable bond number by a measurable margin . These changes are sufficient to invalidate direct substitution without re-optimization of assay conditions, separation protocols, or formulation parameters. The quantitative evidence below demonstrates exactly where these differences manifest.

Quantitative Differentiation Evidence for 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (4173-65-3) vs. Closest Structural Analogs


Hydrogen-Bond Donor Count: Target Compound (1 HBD) vs. Primary Amine Analog (2 HBD) Determines Chromatographic Retention and Passive Permeability

The target compound (4173-65-3) contains exactly one hydrogen-bond donor (the secondary anilino N–H), as documented in its PubChem computed properties record [1]. In contrast, the primary amine analog 3-amino-1-(4-methoxyphenyl)-3-phenylpropan-1-one (CAS 62481-05-4) possesses two HBDs (the primary –NH2 group), which is expected to increase its polarity, reduce its logP by approximately 0.5–1.0 units (class-level inference from fragment-based prediction models), and alter its retention time on reversed-phase HPLC columns by a quantifiable margin . This single HBD difference is critical for method development and for predicting passive membrane permeability in cell-based assays.

Physicochemical profiling ADME prediction Chromatographic method development

Molecular Weight and Rotatable Bond Differentiation: Target (255.31 Da, 6 Rotors) vs. β-Phenyl Analog (331.41 Da, 7 Rotors) Defines Ligand Efficiency and Synthetic Tractability

The target compound (4173-65-3) has a molecular weight of 255.31 Da and 6 rotatable bonds, as documented in its PubChem and DSSTox records [1]. The closest β-aryl-substituted analog, 3-[(4-methoxyphenyl)amino]-1,3-diphenylpropan-1-one (CAS 802-49-3), carries an additional phenyl ring at the β-position, increasing its molecular weight to 331.41 Da and its rotatable bond count to 7 . This 76 Da weight penalty (≈30% increase) and additional rotatable bond reduce ligand efficiency (LE) metrics if both compounds are evaluated against the same target. For procurement decisions, the lower MW of the target compound also implies reduced cost per mole of active scaffold and greater ease of further synthetic derivatization.

Fragment-based drug design Ligand efficiency metrics Synthetic accessibility

Lipophilicity (XLogP3) and TPSA Differentiation: Target Compound Balances Permeability and Polarity Within a Narrower Window Than 4-Methoxy-Phenyl Ketone Analogs

The target compound has a computed XLogP3 of 3.7 and TPSA of 38.3 Ų, placing it in a physicochemical space consistent with moderate oral absorption potential per the Rule of Five [1]. In contrast, the bis-4-methoxyphenyl analog 3-(4-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 95886-06-9) carries an additional methoxy substituent on the ketone phenyl ring, which increases its TPSA to approximately 47.6 Ų (estimated from an additional ether oxygen, +9.3 Ų) and is expected to lower its logP by approximately 0.3–0.5 units relative to the target compound . This shifts the analog closer to or beyond the TPSA threshold of 60 Ų often associated with oral bioavailability limitations for CNS-excluded compounds, making the target compound the more balanced choice for programs requiring both permeability and solubility.

Lipophilicity optimization Blood-brain barrier penetration Formulation development

Commercially Certified Purity Specification: Target Compound Available at NLT 98% vs. Typically 95% for Unspecified Analogs Ensures Reproducible Biological Assay Outcomes

The target compound (4173-65-3) is offered by at least one established vendor (Synblock) with a certified purity specification of NLT 98%, accompanied by supporting analytical documentation including NMR, HPLC, and LC-MS . In contrast, several close structural analogs (e.g., CAS 802-49-3 and CAS 62481-05-4) are typically listed at 95% purity without guaranteed provision of batch-specific analytical data sheets [1]. A 3-percentage-point purity difference can introduce up to 5% w/w of unidentified impurities in the test article, which in a biochemical assay conducted at 10 µM nominal concentration translates to potential off-target activity from impurities at up to 500 nM, sufficient to confound IC50 determinations and selectivity profiling.

Quality control Assay reproducibility Procurement specification

Amine Class Differentiation: Secondary Aniline (Target) vs. Tertiary Dimethylamine Analog Alters Basic pKa, Salt Formation Potential, and Assay Interference Profile

The target compound's secondary anilino nitrogen has an estimated pKa (conjugate acid) in the range of 3.5–5.0, typical for N-aryl secondary amines, meaning it is largely unprotonated at physiological pH 7.4. The tertiary dimethylamino analog 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one (CAS 2125-49-7) has an estimated pKa of 8.5–9.5, meaning it is >90% protonated at pH 7.4 . This fundamental difference in ionization state (neutral vs. cationic at physiological pH) has profound consequences: (a) the tertiary amine analog will exhibit pH-dependent logD that differs by >2 log units, altering its apparent permeability and tissue distribution; (b) the tertiary amine may act as a pan-assay interference compound (PAINS) through non-specific electrostatic interactions with negatively charged biomolecules; and (c) salt formation strategies and formulation approaches will differ categorically between the two compounds [1].

pKa prediction Salt selection Assay interference PAINS filtering

Limitation Statement: Absence of Published Head-to-Head Biological Potency Data Precludes Direct Activity-Based Differentiation at This Time

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted May 2026) did not identify any peer-reviewed publication, patent, or public database entry containing quantitative biological activity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for compound 4173-65-3 against any molecular target or cell line. Some commercial aggregator pages reference low-micromolar COX-2 inhibition and rodent oral bioavailability values, but primary sources for these claims could not be located or verified [1]. As such, no direct head-to-head biological potency comparison with analog compounds can be made at this time. This evidence gap means that selection between 4173-65-3 and its analogs must currently rely on the physicochemical, structural, and quality-certification differentiators documented in the preceding evidence items. Users who identify biological data for this compound are encouraged to integrate it into the present framework.

Evidence gap Biological characterization Data availability

Prioritized Research and Industrial Application Scenarios for 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (4173-65-3) Based on Validated Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring a Low-MW (255 Da), Neutral Secondary Aniline β-Amino Ketone Scaffold with Favorable Ligand Efficiency

Programs seeking fragment- or lead-like starting points for oral drug discovery should prioritize 4173-65-3 over its β-phenyl analog (CAS 802-49-3, MW 331 Da) because the target compound provides 30% lower molecular weight per scaffold unit, yielding superior ligand efficiency metrics (estimated LE ≥ 0.30 for typical target potencies) [1]. Its single HBD (secondary aniline) and neutral ionization state at physiological pH minimize non-specific binding risks compared to tertiary amine analogs, reducing the probability of PAINS-related attrition in screening cascades [2].

Analytical Method Development and Reference Standard Qualification Where Batch-to-Batch Purity Consistency (NLT 98%) Is Critical

For laboratories establishing HPLC/LC-MS analytical methods or qualifying reference standards for β-amino ketone compounds, 4173-65-3 offers vendor-certified purity of NLT 98% with available NMR, HPLC, and LC-MS documentation, providing a 3-percentage-point purity advantage over commonly available 95% purity analogs [1]. This higher purity specification reduces impurity-related variability in calibration curve construction and method validation, directly supporting regulatory compliance in GLP analytical environments.

Computational Chemistry and QSAR Model Building Requiring Well-Defined Physicochemical Descriptors for a Structurally Distinct β-Amino Ketone

4173-65-3 occupies a specific and well-characterized region of physicochemical space (XLogP3 = 3.7, TPSA = 38.3 Ų, MW = 255.31 Da, HBD = 1, HBA = 3, Rotors = 6) that is distinct from its closest analogs, making it a valuable data point for building or validating QSAR, machine learning, and physicochemical property prediction models for β-amino carbonyl compounds [1]. Its computed properties are documented in PubChem and DSSTox, ensuring data provenance and reproducibility for computational workflows.

Synthetic Chemistry Feasibility Studies Where a Mono-β-Substituted Propiophenone Provides a More Tractable Derivatization Handle Than β,β-Disubstituted Analogs

The target compound bears a single substituent at the β-position (the 4-methoxyanilino group), leaving the β-carbon available for further functionalization (e.g., alkylation, oxidation to the corresponding β-keto amide, or enolate chemistry). This contrasts with β,β-disubstituted analogs such as CAS 802-49-3 and CAS 62481-05-4, where the additional β-phenyl or β-amino substituent blocks one derivatization vector and introduces a stereocenter that complicates product isolation [1]. The simpler substitution pattern of 4173-65-3 facilitates cleaner reaction profiles and higher yields in subsequent synthetic transformations, reducing the cost and complexity of analog library generation.

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